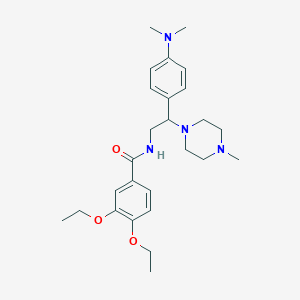

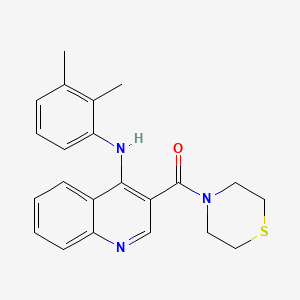

![molecular formula C19H17BrN2O B3005840 (E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 1025695-93-5](/img/structure/B3005840.png)

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H17BrN2O and its molecular weight is 369.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, a type of chalcone derivative, has been studied for its potential anticancer properties. Research on related chalcones derived from N-ethyl-3-acetylindole, including (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one, has revealed insights into their molecular structure and antiproliferative activities. The molecular packing of these compounds is primarily controlled by hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions, which are critical to their bioactivity. Additionally, density functional theory (DFT) calculations have provided valuable data on their chemical reactivity indices, further emphasizing their potential in anticancer applications (Badria et al., 2019).

Antinociceptive Activities

Another area of interest is the exploration of antinociceptive activities. Studies involving compounds structurally related to this compound, such as methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), have shown antinociceptive effects in tests like the formalin and hot plate tests in mice. These studies have opened up possibilities for these compounds to be used in pain management, with an emphasis on their interactions with GABA receptors (Masocha, Kombian, & Edafiogho, 2016).

Enamide in Cyclization Reactions

The application of enamides, similar to this compound, in cyclization reactions has also been a significant area of research. Studies have shown that these compounds can be crucial in forming complex structures like cephalotaxine skeleton, indicating their potential in synthesizing complex organic compounds (Taniguchi et al., 2005).

Spirocyclic Compound Formation

Additionally, the role of related enamides in the formation of spirocyclic compounds, particularly through Heck cyclizations, has been studied. This process involves the insertion of the enamide double bond into an aryl-Pd bond followed by various reactions leading to spiro compounds, demonstrating the versatility of these enamides in organic synthesis (Satyanarayana & Maier, 2008).

Urease Inhibition

Research into indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, similar to our compound of interest, has highlighted their potential as potent urease inhibitors. These compounds have shown significant inhibitory activities against the urease enzyme, indicating their potential applications in therapeutic treatments (Nazir et al., 2018).

Propiedades

IUPAC Name |

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDJLKMYNMYHQP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

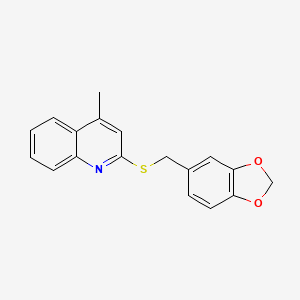

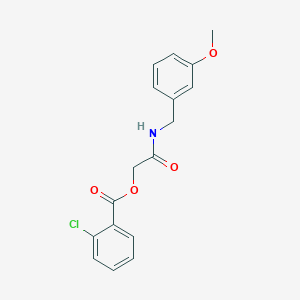

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)

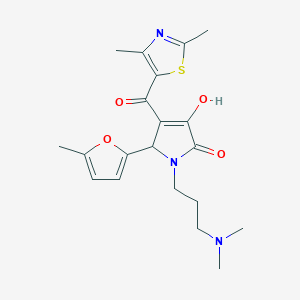

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)

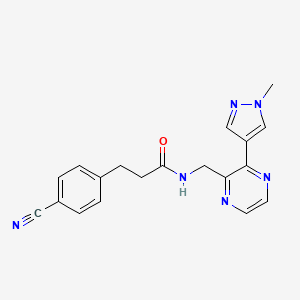

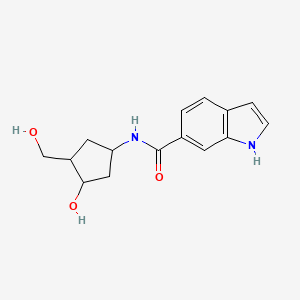

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)